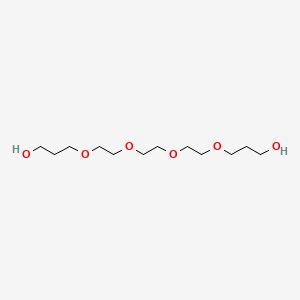

Propanol-PEG4-CH2OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propanol-PEG4-CH2OH is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propanol-PEG4-CH2OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG) unitsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development purposes .

Análisis De Reacciones Químicas

Types of Reactions

Propanol-PEG4-CH2OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, ethers, and esters. These derivatives have different applications depending on their chemical properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Linker in PROTACs : Propanol-PEG4-CH2OH serves as a crucial component in the synthesis of PROTACs, enabling the selective degradation of target proteins. By connecting two ligands—one that binds to an E3 ubiquitin ligase and another that targets a specific protein—it facilitates the ubiquitination process necessary for protein degradation.

- Solvent and Stabilizer : The compound is also utilized as a solvent and stabilizer in various chemical reactions, enhancing reaction efficiency and product yield.

-

Biology

- Protein Function Studies : In biological research, this compound is employed to study protein functions by selectively degrading proteins involved in critical cellular processes. This application aids researchers in understanding the roles of specific proteins in disease mechanisms.

- Stabilization of Biomolecules : The compound enhances the solubility and stability of proteins during biochemical experiments, which is essential for accurate analysis and experimentation .

-

Medicine

- Therapeutic Applications : There is growing interest in using this compound for developing therapies targeting disease-causing proteins, particularly in cancer and neurodegenerative disorders. Its role as a linker in PROTACs allows for the targeted degradation of oncogenic proteins, potentially leading to new treatment strategies .

- Nanomedicine Development : The compound's properties make it suitable for use in nanomedicine, where it can enhance the delivery and efficacy of therapeutic agents through improved pharmacokinetics .

- Industry

Case Studies

- Cancer Research

- Neurodegenerative Disorders

Mecanismo De Acción

Propanol-PEG4-CH2OH functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Propanol-PEG3-CH2OH: Similar structure with one less PEG unit.

Propanol-PEG5-CH2OH: Similar structure with one more PEG unit.

Propanol-PEG6-CH2OH: Similar structure with two more PEG units

Uniqueness

Propanol-PEG4-CH2OH is unique due to its specific length of the PEG chain, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins .

Actividad Biológica

Propanol-PEG4-CH2OH is a polyethylene glycol (PEG)-based compound that functions primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H22O5

- Molecular Weight : 222.28 g/mol

- CAS Number : 112935-57-6

This compound serves as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its cellular levels.

Biological Activity

The biological activity of this compound is primarily characterized by its role in enhancing the efficacy of PROTACs:

- Targeted Protein Degradation : By linking specific ligands to target proteins and E3 ligases, this compound enables selective degradation of unwanted proteins. This mechanism is particularly useful in cancer therapy, where overexpressed oncogenes can be targeted for degradation .

- In Vitro Studies : Research indicates that PROTACs utilizing this compound demonstrate significant potency in degrading target proteins across various cell lines. For instance, studies have shown that these compounds can effectively degrade proteins involved in cancer progression, leading to reduced cell viability and proliferation .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Research Findings

Recent research has focused on optimizing the linker properties of PEG compounds to improve the pharmacokinetics and pharmacodynamics of PROTACs:

- Linker Length and Flexibility : The length and flexibility of the PEG linker can influence the efficacy of PROTACs. Longer linkers may provide better spatial orientation for dual binding, while shorter linkers may enhance cellular uptake .

- Terminal Activity : Studies indicate that PEG-based linkers exhibit varying terminal activities, which can affect their ability to facilitate efficient ubiquitination. High terminal activity (>70%) is often associated with improved degradation efficiency in cellular assays .

- Comparative Analysis : A comparative analysis of different PEG linkers revealed that this compound consistently outperformed shorter or less flexible alternatives in terms of target protein degradation rates and selectivity .

Propiedades

IUPAC Name |

3-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTTYRHTHFNTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCOCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.